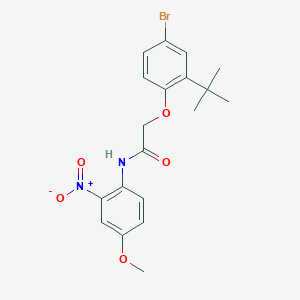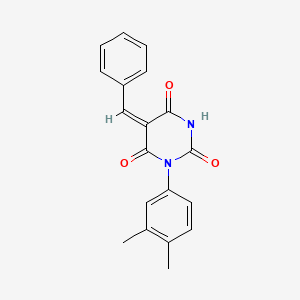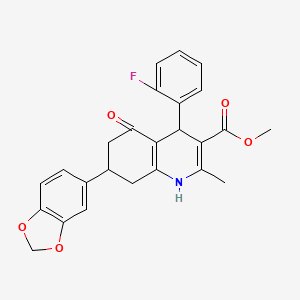
2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide, commonly referred to as "Compound X," is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. In agriculture, it has been tested as a herbicide, with promising results in controlling weed growth. In environmental science, it has been investigated as a potential pollutant, with studies showing that it can be degraded by certain microorganisms.
Mécanisme D'action
The exact mechanism of action of Compound X is not fully understood, but studies have shown that it works by inhibiting certain enzymes and pathways in the body. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of certain proteins involved in cell survival. Inflammation is also reduced by Compound X through the inhibition of prostaglandin synthesis.
Biochemical and Physiological Effects
Compound X has been shown to have various biochemical and physiological effects on different organisms. In humans, it has been shown to reduce inflammation and cancer cell growth, as mentioned earlier. In plants, it has been shown to inhibit photosynthesis and other metabolic pathways, leading to the death of the plant. In microorganisms, it has been shown to be both toxic and degradable, depending on the species.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Compound X in lab experiments is its potency, as it has been shown to be effective at low concentrations. However, its solubility in water is limited, making it challenging to work with in aqueous solutions. Additionally, its potential toxicity to certain organisms, including humans, may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on Compound X. One area of interest is the development of new drugs based on its anti-inflammatory and anti-cancer properties. Another area of interest is its potential as a herbicide, with studies focusing on optimizing its effectiveness and minimizing its impact on non-target organisms. Additionally, research on its environmental fate and transport may provide insights into its potential impact on ecosystems and human health.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves the reaction of 4-bromo-2-tert-butylphenol with 4-methoxy-2-nitrobenzoyl chloride, followed by the addition of acetic anhydride and triethylamine. The resulting product is purified using column chromatography to obtain the final compound.
Propriétés
IUPAC Name |
2-(4-bromo-2-tert-butylphenoxy)-N-(4-methoxy-2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O5/c1-19(2,3)14-9-12(20)5-8-17(14)27-11-18(23)21-15-7-6-13(26-4)10-16(15)22(24)25/h5-10H,11H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEONOUZBUACMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Br)OCC(=O)NC2=C(C=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(benzyloxy)-3-ethoxyphenyl]-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5180573.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(2,3-dimethylbenzene)](/img/structure/B5180577.png)
![1-(4-ethylphenyl)-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5180581.png)
![N-(3-phenylpropyl)-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5180605.png)
![N-(5-{2-[(2-fluorobenzyl)thio]phenyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methylphenyl)urea](/img/structure/B5180606.png)
![8-ethoxy-4,4-dimethyl-5-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5180608.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]-5-bromobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5180618.png)
![N-({[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-1-naphthamide](/img/structure/B5180632.png)


![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-chlorobenzoate](/img/structure/B5180660.png)
![methyl 3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5180668.png)

